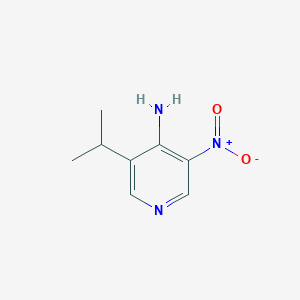
3-Isopropyl-5-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-nitropyridin-4-amine is a chemical compound with a pyridine ring substituted with an isopropyl group at the 3-position, a nitro group at the 5-position, and an amino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the isopropyl group. One common method involves the nitration of 3-isopropylpyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-isopropyl-5-nitropyridine is then subjected to reduction reactions to convert the nitro group to an amino group, typically using reducing agents such as iron powder and acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-5-nitropyridin-4-amine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or iron powder.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, iron powder, acetic acid.
Substitution: Ammonia, amines, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: 3-Isopropyl-5-aminopyridin-4-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Isopropyl-5-nitropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-bromo-5-nitropyridine
- 2-Amino-4-methyl-5-nitropyridine
- 3-Nitropyridine
Uniqueness
3-Isopropyl-5-nitropyridin-4-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3-nitro-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)6-3-10-4-7(8(6)9)11(12)13/h3-5H,1-2H3,(H2,9,10) |
Clé InChI |
WCPDKIGFDCVNDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


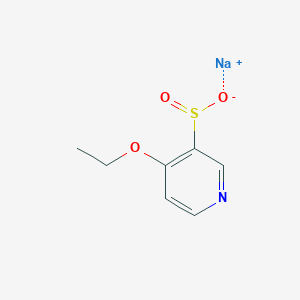

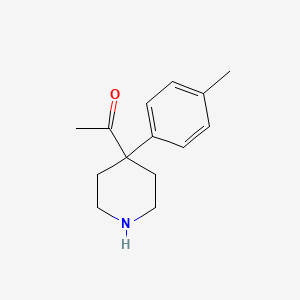
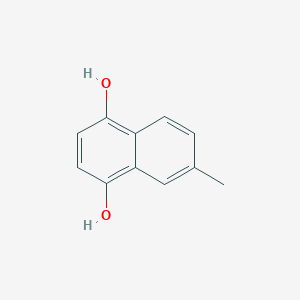
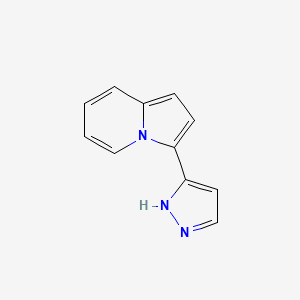

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)

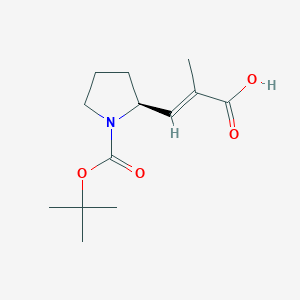


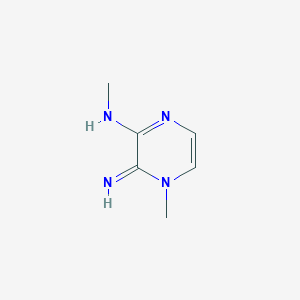

![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
